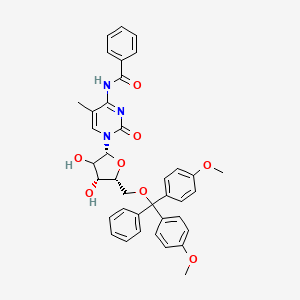

N4-Benzoyl-5'-O-DMT-5-methylcytidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C38H37N3O8 |

|---|---|

Molecular Weight |

663.7 g/mol |

IUPAC Name |

N-[1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide |

InChI |

InChI=1S/C38H37N3O8/c1-24-22-41(37(45)40-34(24)39-35(44)25-10-6-4-7-11-25)36-33(43)32(42)31(49-36)23-48-38(26-12-8-5-9-13-26,27-14-18-29(46-2)19-15-27)28-16-20-30(47-3)21-17-28/h4-22,31-33,36,42-43H,23H2,1-3H3,(H,39,40,44,45)/t31-,32+,33?,36-/m1/s1 |

InChI Key |

QCKRNDPKDFQXCO-OWYLFCLSSA-N |

Isomeric SMILES |

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@H]3C([C@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O |

Canonical SMILES |

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of 5-Methylcytidine in Orchestrating RNA Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-methylcytidine (m5C), a prevalent and dynamic epitranscriptomic modification, has emerged as a critical regulator of RNA metabolism. This technical guide provides an in-depth exploration of the multifaceted role of m5C in dictating RNA stability. We delve into the molecular machinery governing m5C deposition, recognition, and removal, and elucidate the downstream consequences for messenger RNA (mRNA), long non-coding RNA (lncRNA), and other RNA species. This document summarizes key quantitative data, details essential experimental protocols for studying m5C-mediated RNA stability, and provides visual representations of the core signaling pathways and experimental workflows.

Introduction to 5-Methylcytidine (m5C) in RNA

5-methylcytidine is a post-transcriptional modification where a methyl group is added to the 5th carbon of a cytosine residue within an RNA molecule.[1] This modification is widespread across various RNA types, including messenger RNA (mRNA), transfer RNA (tRNA), ribosomal RNA (rRNA), and long non-coding RNA (lncRNA).[2][3] The regulation of m5C is a dynamic process orchestrated by a trio of protein families: "writers" that install the mark, "readers" that recognize it and effect downstream functions, and "erasers" that remove it.[3] While initially recognized for its role in tRNA and rRNA structure and function, recent advancements in high-throughput sequencing have unveiled the significant impact of m5C on mRNA stability, thereby influencing gene expression and cellular processes.[2][3]

The Molecular Machinery of m5C and its Impact on RNA Stability

The stability of an RNA molecule, often measured by its half-life, is a key determinant of its cellular abundance and, consequently, its functional impact. The m5C modification can either enhance or, in some contexts, decrease RNA stability through the coordinated action of specific proteins.

The "Writers": m5C Methyltransferases

The primary enzymes responsible for depositing m5C on RNA are members of the NOP2/Sun domain (NSUN) family and DNA methyltransferase homolog 2 (DNMT2) .[2]

-

NSUN2 is the most prominent and well-studied m5C methyltransferase for mRNA and lncRNA.[1] It catalyzes the addition of a methyl group from S-adenosylmethionine (SAM) to target cytosine residues. Knockdown or knockout of NSUN2 has been shown to decrease the stability of numerous target transcripts.[4][5] For instance, NSUN2-mediated m5C modification has been demonstrated to stabilize p16 mRNA, and its depletion leads to a shortened p16 mRNA half-life.[4] Conversely, in the context of Flaviviridae virus infection, NSUN2-mediated m5C modification of Cebpd mRNA leads to its degradation, suggesting a context-dependent role.

The "Readers": m5C-Binding Proteins

m5C "reader" proteins recognize and bind to m5C-modified RNA, translating the epigenetic mark into a functional outcome, most notably the modulation of RNA stability.

-

Y-box binding protein 1 (YBX1) is a key reader protein that predominantly enhances the stability of m5C-modified mRNAs.[6][7] YBX1 recognizes m5C through its cold shock domain and recruits other stabilizing factors, such as the RNA-binding protein ELAVL1 (HuR) and poly(A)-binding protein cytoplasmic 1 (PABPC1) , to the target mRNA.[6][8] This complex protects the mRNA from degradation, thereby increasing its half-life and promoting protein expression.[6][7] The interaction between NSUN2 and YBX1 to stabilize target mRNAs is a frequently observed mechanism in various cellular processes and diseases.[1] For example, YBX1 has been shown to be crucial for preventing the decay of maternal mRNAs during the maternal-to-zygotic transition in zebrafish.[9]

-

Aly/REF export factor (ALYREF) is another recognized m5C reader. However, its primary role appears to be in facilitating the nuclear export of m5C-modified mRNAs rather than directly influencing their stability in the cytoplasm.[10][11] By binding to m5C, ALYREF promotes the recruitment of the TREX (transcription/export) complex, which mediates the transport of mature mRNAs from the nucleus to the cytoplasm.[10]

The "Erasers": m5C Demethylases

The reversibility of the m5C mark is facilitated by "eraser" enzymes, primarily the Ten-Eleven Translocation (TET) family of dioxygenases . These enzymes can oxidize 5-methylcytosine (B146107) to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC), which can then be removed and replaced with an unmodified cytosine through base excision repair pathways. The dynamic removal of m5C adds another layer of regulatory complexity to its role in RNA stability.

Quantitative Data on m5C-Mediated RNA Stability

The impact of m5C on RNA stability has been quantified for several transcripts, primarily through studies involving the manipulation of the m5C writer enzyme, NSUN2. The following table summarizes key findings from the literature.

| Target RNA | Organism/Cell Line | Experimental Condition | Change in RNA Half-life | Reference |

| p16 mRNA | Human Cells | NSUN2 Knockdown | Decreased from 4.16 ± 0.15 h to 3.34 ± 0.13 h | [4] |

| p16 mRNA | Human Cells | NSUN2 Overexpression | Increased from 3.53 ± 0.17 h to 4.72 ± 0.12 h | [4] |

| GRB2 mRNA | Esophageal Squamous Carcinoma Cells | NSUN2 Silencing | Significantly Reduced | [9] |

| H19 lncRNA | HepG2 Cells | NSUN2 Depletion | Markedly Shortened | [5] |

| IRF3 mRNA | Human Cells | NSUN2 Knockout | Increased from 6.48 h to 12.39 h | [12] |

| Cebpd mRNA | JEV-infected BHK-21 cells | NSUN2 Knockdown | Prolonged | [13] |

Signaling Pathways and Molecular Interactions

The regulation and functional consequences of m5C-mediated RNA stability are embedded within complex cellular signaling networks. The interplay between writers, readers, and their target RNAs can influence diverse pathways, including cell cycle progression, stress responses, and oncogenesis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | RNA m5C modification: from physiology to pathology and its biological significance [frontiersin.org]

- 4. The RNA-binding protein YBX1 regulates epidermal progenitors at a posttranscriptional level - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flaviviridae RdRp exploits NSUN2-driven m5C methylation to establish persistent infection | PLOS Pathogens [journals.plos.org]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. RNA 5-Methylcytosine Facilitates the Maternal-to-Zygotic Transition by Preventing Maternal mRNA Decay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. YBX1 mediates alternative splicing and maternal mRNA decay during pre-implantation development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-Methylcytosine RNA modification and its roles in cancer and cancer chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ALYREF links 3′‐end processing to nuclear export of non‐polyadenylated mRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Dynamics of RNA m5C modification during brain development - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of N4-Benzoyl-5'-O-DMT-5-methylcytidine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of N4-Benzoyl-5'-O-DMT-5-methylcytidine and its key derivatives. These compounds are fundamental building blocks in the chemical synthesis of modified oligonucleotides for a wide range of research, diagnostic, and therapeutic applications, including antisense drugs, siRNAs, and DNA probes.[1] The strategic placement of protecting groups—the dimethoxytrityl (DMT) group on the 5'-hydroxyl and the benzoyl group on the N4-exocyclic amine of the cytosine base—is essential for controlled, sequential synthesis of oligonucleotides with defined sequences.[1]

This document details the core physicochemical data, outlines standard experimental protocols for characterization, and provides logical workflows relevant to the application of these molecules in oligonucleotide synthesis.

Physicochemical Data Presentation

The properties of this compound vary based on modifications at the 2'-position of the ribose sugar and the presence of a 3'-phosphoramidite moiety required for synthesis. The following tables summarize key quantitative data for the most common variants to facilitate comparison.

Core Nucleoside Analogues

These are the precursor molecules before activation for oligonucleotide synthesis.

| Property | N4-Benzoyl-5'-O-DMT-2'-deoxy -5-methylcytidine | N4-Benzoyl-5'-O-DMT-2'-O-methyl -5-methylcytidine |

| CAS Number | 104579-03-5[2] | 110764-74-4[] |

| Molecular Formula | C₃₈H₃₇N₃O₇ | C₃₈H₃₇N₃O₈[] |

| Molecular Weight | 647.72 g/mol | 663.72 g/mol [] |

| Appearance | White to Off-white Powder | White to Light Yellow Powder[] |

| Purity | Typically ≥95% by HPLC | ≥95%[] |

| Storage | Store at -20°C | Store at -20°C[] |

3'-CE Phosphoramidite (B1245037) Derivatives

These are the activated monomers used directly in automated solid-phase oligonucleotide synthesis. The cyanoethyl (CE) phosphoramidite group at the 3'-position is crucial for the coupling reaction.[4]

| Property | ...2'-deoxy ... 3'-CE Phosphoramidite | ...2'-O-methyl ... 3'-CE Phosphoramidite | ...2'-O-methoxyethyl ... 3'-CE Phosphoramidite |

| CAS Number | 105931-57-5[4] | 166593-57-3[] | 163759-94-2[6] |

| Molecular Formula | C₄₇H₅₄N₅O₈P[4] | C₄₈H₅₆N₅O₉P[] | C₅₀H₆₀N₅O₁₀P[6] |

| Molecular Weight | 847.93 g/mol [4] | 877.98 g/mol [] | 922.01 g/mol [6] |

| Appearance | White to Off-white Powder | White or Off-white Solid[8] | White Powder[6] |

| Purity | Typically ≥98% by HPLC | ≥98%[8] | Typically ≥95%[6] |

| Storage | 2-8°C or -20°C[4][8] | 2-8°C or -20°C[8] | Store at -20°C[] |

| Solubility | Soluble in DMSO, slightly soluble in methanol (B129727) and water[8] | Soluble in Acetonitrile (B52724) | Soluble in Acetonitrile |

Experimental Protocols

The characterization of this compound and its derivatives relies on standard analytical techniques in organic and medicinal chemistry. The following are detailed methodologies for key experiments.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of nucleoside analogues and their phosphoramidite derivatives.[] Reverse-phase chromatography is typically employed.

Methodology:

-

Instrumentation: An HPLC system equipped with a UV detector (e.g., Diode Array Detector) and a C18 reverse-phase column is standard.[10][11]

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent, often acetonitrile or a mixture of acetonitrile and water, to a known concentration (e.g., 1 mg/mL).[12] Samples should be filtered through a 0.22 µm syringe filter before injection.[12]

-

Mobile Phase: A binary gradient system is common.

-

Solvent A: Aqueous buffer (e.g., 50 mM Triethylammonium Acetate, TEAA, or Ammonium Acetate).

-

Solvent B: Acetonitrile.

-

-

Gradient Elution: A typical gradient might run from 5-10% Solvent B to 95-100% Solvent B over 20-30 minutes, followed by a re-equilibration step. The exact gradient is optimized to achieve separation of the main peak from any impurities.

-

Detection: Monitor the elution profile at a wavelength of 260 nm, where the nucleobase has strong absorbance.[13]

-

Data Analysis: Purity is calculated by integrating the area of the main product peak and expressing it as a percentage of the total area of all observed peaks.

Molecular Weight Verification by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the identity of the compound by verifying its molecular weight. Electrospray Ionization (ESI) is a common technique for these molecules.[1][14]

Methodology:

-

Instrumentation: An ESI mass spectrometer, often coupled with an HPLC system (LC-MS), is used.[13]

-

Sample Preparation: Prepare a dilute solution of the sample (typically 10-100 µM) in a solvent compatible with ESI, such as acetonitrile or methanol, often with a small percentage of water.

-

Ionization: The sample is introduced into the ESI source, where it is nebulized and ionized, typically forming protonated molecular ions [M+H]⁺ in positive ion mode.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured. For a singly charged ion, the m/z value corresponds to the molecular weight plus the mass of a proton.

-

Data Analysis: The observed m/z of the most abundant peak is compared to the calculated theoretical molecular weight of the compound. The presence of adducts (e.g., [M+Na]⁺) is also common.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic structure of the molecule, confirming the presence of key functional groups (DMT, benzoyl, ribose, base) and their connectivity.[15]

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate resolution.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterated Dimethyl Sulfoxide, DMSO-d₆).[16] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).[17]

-

¹H NMR: This experiment identifies all hydrogen atoms in the molecule. Key expected signals include:

-

Aromatic protons from the DMT and benzoyl groups (typically in the 6.8-8.2 ppm range).

-

Protons on the ribose sugar ring.

-

Methyl protons from the 5-methyl group on the cytosine base.

-

Methoxyl protons from the DMT group (around 3.8 ppm).

-

-

³¹P NMR: For phosphoramidite derivatives, this experiment is crucial. It shows a characteristic signal (typically a singlet or a pair of diastereomeric signals) in the region of 145-155 ppm, confirming the presence of the phosphoramidite group.

-

Data Analysis: The chemical shifts, integration (relative number of protons), and coupling patterns of the observed signals are analyzed to confirm that they match the expected structure.

Melting Point Determination

The melting point is a useful indicator of the purity of a crystalline solid. Pure substances typically have a sharp melting range of 1-2°C.

Methodology:

-

Instrumentation: A digital melting point apparatus with a heated metal block and a viewing lens is commonly used.[18]

-

Sample Preparation: The sample must be completely dry and finely powdered.[19] A small amount is packed into a glass capillary tube to a height of 2-3 mm.[19]

-

Measurement:

-

Place the capillary tube into the apparatus.

-

Perform a rapid initial heating to determine an approximate melting temperature.[20]

-

Allow the apparatus to cool, then use a fresh sample for a precise measurement.

-

Heat at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.[19]

-

-

Data Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[20]

Mandatory Visualizations

The following diagrams illustrate the central role of this compound phosphoramidite in its primary application.

Caption: Workflow of solid-phase oligonucleotide synthesis.

Caption: Activation of the protected nucleoside to its phosphoramidite form.

References

- 1. idtdna.com [idtdna.com]

- 2. myuchem.com [myuchem.com]

- 4. usbio.net [usbio.net]

- 6. N4-Benzoyl-5'-O-DMT-2'-O-(2-methoxyethyl)-5-methylcytidine… [cymitquimica.com]

- 8. N4-Benzoyl-5’-O-DMTr-2’-O-methyl-5-methyl cytidine 3’-CED phosphoramidite_Pannacean (Henan) Medicine Science Technologies, Ltd. [en.pannacean.com]

- 10. [PDF] Base Composition Analysis of Nucleosides Using HPLC | Semantic Scholar [semanticscholar.org]

- 11. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. protocols.io [protocols.io]

- 13. Using Mass Spectrometry for Oligonucleotide and Peptides [thermofisher.com]

- 14. Mass spectrometry of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. nmr-bio.com [nmr-bio.com]

- 17. NMR Spectroscopy [www2.chemistry.msu.edu]

- 18. Determination of Melting Point [wiredchemist.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. chem.ucalgary.ca [chem.ucalgary.ca]

Navigating the Core of Oligonucleotide Synthesis: A Technical Guide to N4-Benzoyl-5'-O-DMT-5-methylcytidine Variants

For Immediate Release

In the intricate world of nucleic acid chemistry, the precise construction of oligonucleotides is paramount for advancements in therapeutics, diagnostics, and fundamental research. Central to this endeavor are modified nucleoside phosphoramidites, the building blocks that enable the synthesis of custom DNA and RNA sequences. Among these, N4-Benzoyl-5'-O-DMT-5-methylcytidine and its derivatives are workhorse molecules, offering crucial protection during synthesis and contributing to the stability and functionality of the final oligonucleotide. This technical guide provides an in-depth overview of the key variants of this compound, their physicochemical properties, and their application in solid-phase oligonucleotide synthesis.

Core Compound Variants and Physicochemical Data

The nomenclature "this compound" can refer to several distinct chemical entities, differentiated by modifications at the 2'-position of the ribose sugar. These variations are critical as they determine whether the resulting oligonucleotide is DNA, RNA, or a modified analog with specific therapeutic properties. The table below summarizes the key data for the most common variants.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| N4-Benzoyl-5'-O-DMT-5-methyl-2'-deoxycytidine | 104522-82-2 | C₃₈H₃₇N₃O₇ | 647.72 |

| N4-Benzoyl-5'-O-DMT-5-methyl-2'-deoxycytidine 3'-CE Phosphoramidite (B1245037) | 105931-57-5 | C₄₇H₅₄N₅O₈P | 847.93 |

| N4-Benzoyl-5'-O-DMT-2'-O-methyl -5-methylcytidine | 110764-74-4 | C₃₈H₃₇N₃O₈ | 663.72 |

| N4-Benzoyl-5'-O-DMT-2'-O-methyl -5-methylcytidine 3'-CE Phosphoramidite | 166593-57-3 | C₄₈H₅₆N₅O₉P | 877.98 |

| N4-Benzoyl-5'-O-DMT-2'-O-methoxyethyl -5-methylcytidine | 182496-01-1 | C₄₁H₄₃N₃O₉ | 721.79 |

| N4-Benzoyl-5'-O-DMT-2'-O-methoxyethyl -5-methylcytidine 3'-CE Phosphoramidite | 163759-94-2 | C₅₀H₆₀N₅O₁₀P | 922.01 |

The Central Role in Oligonucleotide Synthesis: The Phosphoramidite Method

These this compound derivatives are primarily utilized as phosphoramidite monomers in automated solid-phase oligonucleotide synthesis. The synthesis cycle is a stepwise addition of these building blocks to a growing nucleic acid chain attached to a solid support. The N4-benzoyl and 5'-O-DMT (dimethoxytrityl) groups serve as temporary protecting groups, preventing unwanted side reactions during the synthesis.

The 5'-O-DMT group protects the 5'-hydroxyl of the incoming phosphoramidite, while the N4-benzoyl group protects the exocyclic amine of the cytosine base. The phosphoramidite moiety at the 3'-position is the reactive group that forms the internucleotide phosphodiester bond.

Below is a detailed experimental protocol for a single coupling cycle in solid-phase oligonucleotide synthesis.

Experimental Protocol: Solid-Phase Oligonucleotide Synthesis Cycle

This protocol outlines the four main steps for the addition of a single phosphoramidite monomer to the growing oligonucleotide chain on a solid support.

1. Deblocking (Detritylation):

-

Objective: To remove the acid-labile 5'-DMT protecting group from the terminal nucleotide of the solid-support-bound oligonucleotide, exposing the 5'-hydroxyl group for the next coupling reaction.

-

Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in an anhydrous solvent like Dichloromethane (DCM).

-

Procedure:

-

The solid support is washed with anhydrous acetonitrile.

-

The deblocking reagent is passed through the synthesis column containing the solid support. The reaction is typically very fast (30-60 seconds).

-

The orange-colored DMT cation released is washed away with anhydrous acetonitrile. The intensity of this color can be measured spectrophotometrically to monitor the coupling efficiency of the previous cycle.

-

2. Coupling:

-

Objective: To form a phosphite (B83602) triester linkage between the free 5'-hydroxyl group of the growing oligonucleotide chain and the incoming phosphoramidite monomer.

-

Reagents:

-

Phosphoramidite monomer (e.g., N4-Benzoyl-5'-O-DMT-5-methyl-2'-deoxycytidine 3'-CE Phosphoramidite) dissolved in anhydrous acetonitrile.

-

An activator, such as 1H-Tetrazole, 5-(Ethylthio)-1H-tetrazole (ETT), or 4,5-Dicyanoimidazole (DCI), dissolved in anhydrous acetonitrile.

-

-

Procedure:

-

The phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column.

-

The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group.

-

The 5'-hydroxyl group of the support-bound oligonucleotide attacks the phosphorus of the activated phosphoramidite, forming the phosphite triester bond.

-

The reaction is allowed to proceed for a specific coupling time (typically 1-5 minutes, depending on the monomer).

-

Excess reagents are washed from the column with anhydrous acetonitrile.

-

3. Capping:

-

Objective: To block any unreacted 5'-hydroxyl groups from participating in subsequent coupling cycles, thus preventing the formation of deletion-mutant oligonucleotides.

-

Reagents:

-

Capping Reagent A (e.g., acetic anhydride (B1165640) in tetrahydrofuran/lutidine).

-

Capping Reagent B (e.g., N-methylimidazole in tetrahydrofuran).

-

-

Procedure:

-

The two capping reagents are delivered to the synthesis column.

-

The mixture acetylates the unreacted 5'-hydroxyl groups, rendering them inert.

-

The column is washed with anhydrous acetonitrile.

-

4. Oxidation:

-

Objective: To convert the unstable phosphite triester linkage into a more stable phosphate (B84403) triester.

-

Reagent: A solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.

-

Procedure:

-

The oxidizing solution is passed through the synthesis column.

-

The iodine oxidizes the P(III) of the phosphite triester to P(V), forming the phosphate triester.

-

The column is washed with anhydrous acetonitrile.

-

This four-step cycle is repeated for each monomer to be added to the oligonucleotide sequence.

Caption: Workflow of solid-phase oligonucleotide synthesis using the phosphoramidite method.

Post-Synthesis: Cleavage and Deprotection

Once the desired oligonucleotide sequence has been assembled, two final steps are required to obtain the purified product.

1. Cleavage:

-

Objective: To cleave the synthesized oligonucleotide from the solid support.

-

Reagent: Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).

-

Procedure: The solid support is incubated with the cleavage reagent at room temperature or elevated temperature for a specified period.

2. Deprotection:

-

Objective: To remove the protecting groups from the exocyclic amines of the nucleobases (e.g., the N4-benzoyl group on cytosine) and the cyanoethyl groups from the phosphate backbone.

-

Reagent: The same reagent used for cleavage (ammonium hydroxide or AMA).

-

Procedure: This step is often performed concurrently with cleavage by heating the oligonucleotide in the basic solution. The temperature and duration of this step depend on the specific protecting groups used. For standard benzoyl groups, heating at 55°C for several hours is common.

Applications in Research and Drug Development

Oligonucleotides synthesized using these modified cytidine (B196190) analogs have a wide range of applications:

-

Antisense Oligonucleotides (ASOs): The 2'-O-methyl and 2'-O-methoxyethyl modifications increase the stability of oligonucleotides against nuclease degradation and enhance their binding affinity to target mRNA molecules. This is crucial for the development of antisense therapies that aim to modulate gene expression.

-

Small interfering RNAs (siRNAs): Similar to ASOs, the incorporation of these modified nucleosides into siRNA duplexes improves their in vivo stability and reduces off-target effects.

-

Diagnostics: Labeled oligonucleotides are used as probes and primers in various diagnostic assays, including PCR, qPCR, and microarrays.

-

Fundamental Research: Custom-synthesized oligonucleotides are indispensable tools for studying gene function, protein-DNA/RNA interactions, and the structural biology of nucleic acids.

The antiviral and anticancer properties often cited for these compounds are typically a result of their incorporation into oligonucleotides that can then interfere with viral replication or cancer-related gene expression through antisense or RNA interference mechanisms.

Caption: From chemical building block to therapeutic application.

An In-Depth Technical Guide to DMT and Benzoyl Protecting Groups in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly in the development of oligonucleotide-based therapeutics and other complex molecules, the strategic use of protecting groups is paramount. These temporary modifications of reactive functional groups prevent unwanted side reactions and enable precise control over chemical transformations. Among the most crucial and widely employed protecting groups are the 4,4'-dimethoxytrityl (DMT) group for hydroxyl protection and the benzoyl (Bz) group for amino group protection. This technical guide provides a comprehensive overview of the function, application, and experimental considerations of DMT and Benzoyl protecting groups, with a focus on their synergistic role in solid-phase oligonucleotide synthesis.

Core Functions and Applications

The DMT and Benzoyl protecting groups form the cornerstone of the orthogonal protection strategy in modern phosphoramidite-based oligonucleotide synthesis. This strategy allows for the selective removal of one type of protecting group under specific conditions while others remain intact, a critical feature for the stepwise assembly of nucleotide chains.

The 4,4'-Dimethoxytrityl (DMT) Group: A Gatekeeper for the 5'-Hydroxyl

The DMT group is the protecting group of choice for the 5'-hydroxyl function of nucleosides during the synthesis of DNA and RNA.[1] Its widespread adoption is due to a combination of favorable properties:

-

Steric Selectivity: The bulky nature of the DMT group leads to its preferential reaction with the less sterically hindered primary 5'-hydroxyl group over the secondary 3'-hydroxyl group of a nucleoside.[2]

-

Acid Lability: The DMT group is readily cleaved under mild acidic conditions, typically using trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758).[3] This deprotection step is rapid and quantitative, allowing for the efficient elongation of the oligonucleotide chain.

-

Real-Time Monitoring: Upon cleavage, the DMT group forms a stable, bright orange-colored carbocation (the trityl cation).[4] The intensity of this color can be measured spectrophotometrically, providing a real-time quantitative assessment of the coupling efficiency at each step of the synthesis.[5]

-

Base Stability: The DMT group is stable to the basic conditions required for the removal of the benzoyl protecting groups from the nucleobases.

The Benzoyl (Bz) Group: Shielding Exocyclic Amines

The exocyclic amino groups of the nucleobases adenine (B156593) (A), cytosine (C), and guanine (B1146940) (G) are nucleophilic and would otherwise interfere with the phosphoramidite (B1245037) coupling chemistry. The benzoyl group is a robust acyl-type protecting group commonly used to temporarily block these reactive sites.[6]

-

Base Lability: The benzoyl group is efficiently removed by treatment with a base, most commonly concentrated aqueous ammonia (B1221849) or a mixture of ammonia and methylamine (B109427) (AMA).[7][8]

-

Acid Stability: It remains stable under the acidic conditions used to remove the 5'-DMT group, ensuring the integrity of the nucleobases throughout the synthesis cycles.[9]

-

Orthogonality: The differential stability of the DMT (acid-labile) and benzoyl (base-labile) groups is the essence of the orthogonal protection strategy that enables modern oligonucleotide synthesis.

Quantitative Data on Protection and Deprotection

The efficiency and kinetics of the protection and deprotection steps are critical for the overall yield and purity of the synthesized molecules. The following tables summarize key quantitative data related to DMT and Benzoyl protecting groups.

Table 1: Quantitative Data for DMT Protecting Group

| Parameter | Condition | Value/Observation | Reference(s) |

| Protection Yield | DMT-Cl, pyridine (B92270) | Typically 70-80% for 5'-O-DMT nucleosides after purification. | [2] |

| Deprotection (Detritylation) Time | 3% Dichloroacetic Acid (DCA) in dichloromethane | Rapid and quantitative within minutes. | |

| 3% Trichloroacetic Acid (TCA) in dichloromethane | Rapid and quantitative within minutes. | [10] | |

| 80% Acetic Acid | Slower, typically requiring 20-30 minutes for complete removal. | [5] | |

| Stepwise Coupling Efficiency (monitored by DMT cation) | Automated solid-phase synthesis | >98% is considered efficient. | [5] |

| Stability | Basic conditions (e.g., aqueous ammonia) | Stable. | [9] |

Table 2: Quantitative Data for Benzoyl Protecting Group

| Parameter | Condition | Value/Observation | Reference(s) |

| Deprotection (Cleavage) Half-life (t½) | Aqueous Methylamine | Fastest cleavage among tested conditions. | [11] |

| Ethanolic Ammonia | Shows high selectivity between standard (Bz) and "fast" protecting groups. | [11] | |

| Concentrated Ammonium (B1175870) Hydroxide (B78521), 55°C | Typically requires 6-17 hours for complete deprotection. | [12] | |

| AMA (Ammonium hydroxide/Methylamine 1:1), 65°C | 5-10 minutes for complete deprotection. | [7][8] | |

| Stability | Acidic conditions (e.g., 3% DCA or TCA) | Stable. | [9] |

Experimental Protocols

Detailed and optimized experimental protocols are essential for the successful application of DMT and Benzoyl protecting groups.

Protocol 1: 5'-O-DMT Protection of Thymidine (B127349)

-

Materials: Thymidine, 4,4'-dimethoxytrityl chloride (DMT-Cl), dry pyridine, anhydrous dichloromethane (DCM), methanol, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica (B1680970) gel for column chromatography, ethyl acetate (B1210297), and hexane (B92381).

-

Procedure: a. Dissolve thymidine in dry pyridine under an inert atmosphere (e.g., argon or nitrogen). b. Add DMT-Cl (1.1 equivalents) portion-wise to the solution at room temperature while stirring. c. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. d. Quench the reaction by adding a small amount of methanol. e. Remove the pyridine under reduced pressure. f. Dissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate solution and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. h. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford 5'-O-DMT-thymidine as a white foam.

Protocol 2: N-Benzoylation of Deoxycytidine

-

Materials: Deoxycytidine, benzoyl chloride, dry pyridine, anhydrous DCM, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel, ethyl acetate, and hexane.

-

Procedure: a. Co-evaporate deoxycytidine with dry pyridine to remove residual water. b. Suspend the dried deoxycytidine in dry pyridine under an inert atmosphere. c. Cool the suspension in an ice bath and slowly add benzoyl chloride (3.5 equivalents). d. Allow the reaction to warm to room temperature and stir overnight. e. Monitor the reaction by TLC. f. Quench the reaction with ice-water and extract with DCM. g. Wash the organic layer with saturated sodium bicarbonate solution and brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. i. Purify the product by silica gel chromatography to yield N-benzoyl-deoxycytidine.

Protocol 3: Solid-Phase Synthesis of a Short DNA Oligonucleotide (A-T-G-C)

This protocol outlines a single cycle for the addition of one nucleotide.

-

Materials: Controlled Pore Glass (CPG) solid support with the first nucleoside (e.g., C) attached, phosphoramidites of the subsequent nucleosides (G, T, A) with 5'-DMT and base protection, activator solution (e.g., 5-ethylthio-1H-tetrazole), capping solution A (acetic anhydride/lutidine/THF) and B (N-methylimidazole/THF), oxidizing solution (iodine in THF/water/pyridine), deblocking solution (3% TCA in DCM), and anhydrous acetonitrile.

-

Automated Synthesizer Cycle: a. Deblocking (Detritylation): The CPG is treated with the deblocking solution to remove the 5'-DMT group from the immobilized cytosine, exposing the 5'-hydroxyl group. The orange DMT cation is washed away and can be quantified. b. Coupling: The next phosphoramidite (G) is activated with the activator solution and coupled to the free 5'-hydroxyl group of the growing chain. c. Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion sequences. d. Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizing solution. e. Repeat: The cycle of deblocking, coupling, capping, and oxidation is repeated for the addition of T and then A.

Protocol 4: Cleavage and Deprotection of the Synthesized Oligonucleotide

-

Materials: CPG with the synthesized oligonucleotide, concentrated ammonium hydroxide or AMA solution.

-

Procedure: a. Transfer the CPG support to a sealed vial. b. Add concentrated ammonium hydroxide or AMA solution. c. Heat the vial at a specified temperature and duration (e.g., 55°C for 8-12 hours for ammonia, or 65°C for 10 minutes for AMA) to cleave the oligonucleotide from the support and remove the benzoyl and cyanoethyl protecting groups. d. Cool the vial, and carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube. e. Lyophilize the solution to obtain the crude oligonucleotide.

Protocol 5: DMT-on Purification of Oligonucleotides by HPLC

-

Materials: Crude oligonucleotide with the 5'-DMT group intact ("DMT-on"), HPLC system with a reverse-phase column (e.g., C18), mobile phase A (e.g., 0.1 M triethylammonium (B8662869) acetate (TEAA) in water), mobile phase B (e.g., 0.1 M TEAA in acetonitrile/water), deblocking solution (e.g., 80% acetic acid).

-

Procedure: a. Dissolve the crude DMT-on oligonucleotide in mobile phase A. b. Inject the sample onto the equilibrated HPLC column. c. Elute with a gradient of mobile phase B. The DMT-on oligonucleotide, being more hydrophobic, will have a longer retention time than the failure sequences (which are "DMT-off"). d. Collect the peak corresponding to the DMT-on product. e. Lyophilize the collected fraction. f. To remove the DMT group, dissolve the purified oligonucleotide in the deblocking solution and incubate for 20-30 minutes. g. Precipitate the detritylated oligonucleotide, for example, by adding a salt solution and ethanol. h. Centrifuge to pellet the pure oligonucleotide, wash, and dry.

Visualizing Workflows and Pathways

Graphviz diagrams provide a clear visual representation of complex chemical and biological processes.

References

- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 2. Synthesis of novel phosphoramidite reagents for the attachment of antisense oligonucleotides to various regions of the benzophenanthridine ring system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. alfachemic.com [alfachemic.com]

- 5. Phosphoramidite Platform for the Automated Synthesis of Morpholino Antisense Oligonucleotides and Their Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. blog.biolytic.com [blog.biolytic.com]

- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 9. academic.oup.com [academic.oup.com]

- 10. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 11. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. US5808042A - Detritylation of DMT-oligonucleotides using cationic ion-exchange resin - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Theoretical Basis and Application of 5-Methylcytidine in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the foundational principles behind the incorporation of 5-methylcytidine (B43896) (5-mC) into synthetic oligonucleotides. We delve into the chemical, biophysical, and biological justifications for its use, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to elucidate key concepts. The strategic use of 5-methylcytidine in oligonucleotide design is a critical aspect of modern therapeutic and diagnostic development, offering significant advantages in terms of stability, biological activity, and safety.

Introduction: The Significance of 5-Methylcytidine

5-Methylcytidine is a modified nucleoside, a derivative of cytidine (B196190) with a methyl group attached to the 5th position of the pyrimidine (B1678525) ring. In nature, 5-methylcytosine (B146107) is the most common epigenetic mark in the DNA of mammals, playing a crucial role in gene regulation, genomic imprinting, and the silencing of transposable elements. Its incorporation into synthetic oligonucleotides is not merely biomimicry; it leverages the unique properties conferred by the methyl group to enhance the therapeutic and diagnostic potential of these molecules.

Core Theoretical Principles for 5-Methylcytidine Incorporation

The decision to incorporate 5-methylcytidine into a synthetic oligonucleotide is underpinned by several key theoretical considerations:

-

Enhanced Thermal Stability of Duplexes: The methyl group of 5-mC is hydrophobic and resides in the major groove of the DNA duplex. This leads to more favorable base-stacking interactions with adjacent bases, thereby increasing the thermal stability of the duplex. This is quantitatively measured by an increase in the melting temperature (Tm).

-

Modulation of Immune Responses: Unmethylated CpG dinucleotides in bacterial and synthetic DNA are recognized by Toll-like receptor 9 (TLR9) in humans, leading to a pro-inflammatory immune response. The methylation of cytosine within these CpG motifs can significantly reduce or abrogate this TLR9 activation, a critical feature for the safety of therapeutic oligonucleotides.

-

Increased Nuclease Resistance: The presence of the methyl group can confer a degree of resistance to degradation by cellular nucleases, which can increase the in vivo half-life and bioavailability of oligonucleotide-based drugs.

-

Mimicking the Natural State: For applications involving the study of protein-DNA interactions or the regulation of gene expression, the use of 5-methylcytidine allows for the creation of oligonucleotides that mimic the natural epigenetic state of a target sequence.

Quantitative Data Summary

The advantages of 5-methylcytidine incorporation can be quantified through various biophysical and biological assays. The following tables summarize key data from relevant studies.

Table 1: Effect of 5-Methylcytidine on Oligonucleotide Duplex Thermal Stability (Tm)

| Oligonucleotide Sequence (5' to 3') | Complementary Sequence (3' to 5') | Modification | Melting Temperature (Tm, °C) | ΔTm (°C) |

| GCT AGC GC G CTA GCT | CGA TCG CG C GAT CGA | Unmodified | 72.5 | - |

| GCT AGC GmC G CTA GCT | CGA TCG CG C GAT CGA | 5-Methylcytidine | 74.0 | +1.5 |

| AAT TC G AAT T | TTA AG C TTA A | Unmodified | 45.0 | - |

| AAT TmC G AAT T | TTA AG C TTA A | 5-Methylcytidine | 46.2 | +1.2 |

Data are representative and compiled from typical findings in the literature. Actual values may vary based on buffer conditions and oligonucleotide length/sequence.

Table 2: Impact of CpG Methylation on TLR9-Mediated Immune Response

| CpG Oligodeoxynucleotide (ODN) | Methylation Status | TLR9 Activation (Relative to Control) | IL-6 Production (pg/mL) |

| ODN 2006 (TCGTCGTTTTGTCGTTTTGTCGTT) | Unmethylated | 100% | 2500 |

| ODN 2006 (TmC GTmC GTTTTGTmC GTTTTGTmC GTT) | Methylated | 15% | 350 |

| Control ODN (No CpG) | N/A | < 5% | < 100 |

This table illustrates the significant reduction in immune stimulation upon methylation of CpG motifs.

Key Methodologies and Protocols

The synthesis of oligonucleotides containing 5-methylcytidine is readily achieved using standard automated phosphoramidite (B1245037) chemistry.

Protocol 1: Automated Synthesis of a 5-Methylcytidine-Containing Oligonucleotide

Objective: To synthesize a 20-mer DNA oligonucleotide with a single 5-methylcytidine incorporation.

Materials:

-

DNA synthesizer (e.g., Applied Biosystems 394, MerMade 12)

-

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.

-

Standard DNA phosphoramidites (dA, dG, dC, T)

-

5-Methyl-2'-deoxycytidine phosphoramidite

-

Activator solution (e.g., 0.45 M Tetrazole or 0.25 M DCI)

-

Oxidizing solution (Iodine/water/pyridine)

-

Capping reagents (Acetic anhydride (B1165640) and N-methylimidazole)

-

Deblocking solution (Trichloroacetic acid in dichloromethane)

-

Cleavage and deprotection solution (Ammonium hydroxide)

-

Acetonitrile (synthesis grade)

Workflow:

The synthesis follows a cyclical four-step process for each nucleotide addition:

-

Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the terminal nucleoside on the solid support using the deblocking solution.

-

Coupling: The 5-methylcytidine phosphoramidite (or any other phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.

These four steps are repeated for each subsequent nucleotide until the full-length oligonucleotide is synthesized.

Post-Synthesis Processing:

-

Cleavage: The synthesized oligonucleotide is cleaved from the CPG solid support using concentrated ammonium (B1175870) hydroxide (B78521).

-

Deprotection: The ammonium hydroxide also removes the protecting groups from the phosphate backbone and the nucleobases.

-

Purification: The crude oligonucleotide is purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to isolate the full-length product.

-

Analysis: The final product is analyzed by mass spectrometry to confirm its identity and purity.

Visualizing Key Processes

Diagrams created using Graphviz DOT language help to visualize the complex processes involved.

Caption: Automated phosphoramidite synthesis cycle for 5-methylcytidine incorporation.

Caption: Modulation of TLR9 signaling by CpG methylation.

Conclusion

The incorporation of 5-methylcytidine is a powerful and well-established strategy in the design of synthetic oligonucleotides for therapeutic and research applications. The theoretical basis for its use is sound, rooted in the principles of enhancing duplex stability and, most critically, mitigating innate immune responses. The quantitative data consistently demonstrates these benefits, and the synthetic protocols are robust and amenable to standard automated platforms. For scientists and developers in the field, a thorough understanding of these principles is essential for the rational design of safer and more effective oligonucleotide-based molecules.

Methodological & Application

Application Note: Protocol for Incorporating N4-Benzoyl-5'-O-DMT-5-methylcytidine in Oligonucleotide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction 5-methylcytidine (B43896) (5-Me-C or m5C) is a crucial epigenetic modification in DNA and is also found in various RNA molecules.[1] Its incorporation into synthetic oligonucleotides is of significant interest for therapeutic and diagnostic applications. Substituting cytosine with 5-methylcytosine (B146107) can enhance the thermal stability of duplexes, with each substitution potentially raising the melting temperature (Tm) by approximately 1.3°C.[1] This increased affinity is beneficial for applications such as antisense therapy, where stronger binding to the target sequence is desirable.[1][2]

The standard method for creating these modified oligonucleotides is through automated solid-phase phosphoramidite (B1245037) chemistry.[3] This document provides a detailed protocol for the efficient incorporation of N4-Benzoyl-5'-O-DMT-5-methylcytidine 3'-CE phosphoramidite, a common building block for this purpose, into synthetic oligonucleotides.[4]

Experimental Protocols

Phosphoramidite Preparation

The this compound 3'-CE phosphoramidite monomer should be handled under anhydrous conditions to prevent degradation.

-

Allow the vial containing the phosphoramidite to equilibrate to room temperature before opening.

-

Dissolve the phosphoramidite in anhydrous acetonitrile (B52724) to a final concentration of 0.1 M.

-

Install the vial on an appropriate port of the automated DNA/RNA synthesizer.

Automated Solid-Phase Synthesis

Oligonucleotide synthesis is a cyclical process performed on a solid support, typically proceeding in the 3' to 5' direction. Each cycle consists of four main steps: detritylation, coupling, capping, and oxidation.

-

Detritylation: The acid-labile 5'-O-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.[3] This exposes the 5'-hydroxyl group for the subsequent coupling reaction. The released DMT cation is orange and its absorbance can be used to monitor coupling efficiency in real-time.[3][]

-

Coupling: The activated this compound phosphoramidite is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[]

-

Activator: Use a high-efficiency activator such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[7][8] DCI has been shown to increase the rate of coupling for some modified phosphoramidites.[8]

-

Coupling Time: While standard coupling times are often sufficient, extending the coupling time to 5-10 minutes for modified phosphoramidites is recommended to ensure maximum coupling efficiency (>99%).[7]

-

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using a mixture of acetic anhydride (B1165640) and N-methylimidazole. This prevents the elongation of failure sequences (sequences with deletions) in subsequent cycles.[3]

-

Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using a solution of iodine in a tetrahydrofuran/water/pyridine mixture.[3] This stabilizes the phosphate backbone for the next synthesis cycle.

Post-Synthesis Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups (N4-benzoyl on the cytidine (B196190) base and cyanoethyl groups on the phosphate backbone) are removed. The N4-benzoyl group is relatively stable, and its complete removal is critical.[2][9] Two common methods are outlined below.

The choice of deprotection strategy depends on the presence of other sensitive modifications in the sequence and the desired turnaround time.[10]

-

Transfer the solid support containing the synthesized oligonucleotide to a sealed, pressure-rated vial.

-

Add the selected deprotection solution (see Table 1) to the vial, ensuring the support is fully submerged.

-

Incubate the vial at the recommended temperature and time.

-

After incubation, cool the vial, carefully open it, and transfer the supernatant containing the cleaved oligonucleotide to a new tube.

-

Evaporate the solution to dryness using a centrifugal vacuum concentrator.

-

Resuspend the oligonucleotide pellet in nuclease-free water for subsequent purification.

Purification and Analysis

The crude, deprotected oligonucleotide should be purified to remove failure sequences and residual protecting groups.

-

Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method for purifying oligonucleotides.

-

Analysis: The identity and purity of the final product should be confirmed by mass spectrometry (e.g., ESI-MS) and analytical HPLC or UPLC.

Data Presentation

Table 1: Recommended Deprotection Protocols

| Parameter | Protocol A: AMA (Fast Deprotection) | Protocol B: Ammonium (B1175870) Hydroxide (B78521) |

| Reagent | 1:1 (v/v) mixture of concentrated Ammonium Hydroxide (28-30%) and 40% aqueous Methylamine (AMA).[11] | Concentrated Ammonium Hydroxide (28-30%). |

| Temperature | 65°C[11] | 55°C |

| Duration | 15 minutes[10][11] | 8-16 hours[2][9] |

| Notes | Significantly reduces deprotection time.[10] Caution is advised as prolonged treatment with AMA can potentially lead to minor base modification when N4-benzoyl-dC is present.[10] | A standard, well-established method. Slower but generally considered very safe for the N4-benzoyl group. Ensure the ammonium hydroxide is fresh.[10] |

Table 2: Expected Performance Metrics

| Parameter | Expected Value | Method of Analysis |

| Stepwise Coupling Efficiency | > 99% | DMT Cation Assay (Trityl Monitoring)[3][] |

| Overall Synthesis Yield | Dependent on oligo length and coupling efficiency. For a 20-mer with 99% average efficiency, the theoretical yield is ~82%. | UV Spectrophotometry (OD260) |

| Purity of Final Product | > 90% (after purification) | Analytical RP-HPLC or UPLC |

| Identity Confirmation | Correct mass corresponding to the full-length sequence. | ESI-Mass Spectrometry |

References

- 1. 5-Methylcytidine, 5-Me-C Oligonucleotide Modification [biosyn.com]

- 2. tandfonline.com [tandfonline.com]

- 3. data.biotage.co.jp [data.biotage.co.jp]

- 4. N4-Benzoyl-2'-deoxy-5'-O-DMT-5-methylcytidine 3'-CE phosphoramidite | 105931-57-5 | PB09089 [biosynth.com]

- 7. Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine, guanine, or 5-methylcytosine nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2024.sci-hub.st [2024.sci-hub.st]

- 10. glenresearch.com [glenresearch.com]

- 11. benchchem.com [benchchem.com]

Standard Deprotection Protocols for N4-Benzoyl-5'-O-DMT-5-methylcytidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-Benzoyl-5'-O-DMT-5-methylcytidine is a crucial building block in the chemical synthesis of modified oligonucleotides. To ensure the final oligonucleotide is biologically active and possesses the correct chemical structure, the protecting groups at the N4 position of the cytidine (B196190) base (N4-Benzoyl) and the 5'-hydroxyl position of the ribose sugar (5'-O-DMT) must be quantitatively removed. This document provides detailed protocols for the sequential deprotection of this modified nucleoside, a critical step in the synthesis of antisense oligonucleotides, siRNAs, and other nucleic acid-based therapeutics.

The deprotection strategy involves a two-step process: a base-labile cleavage of the N4-Benzoyl group followed by an acid-labile cleavage of the 5'-O-DMT group. The choice of reagents and conditions can be tailored to the scale of the synthesis and the presence of other sensitive functional groups.

Overall Deprotection Workflow

The deprotection proceeds in two main stages. First, the N4-Benzoyl group is removed under basic conditions. Following purification or workup, the 5'-O-DMT group is removed under acidic conditions to yield the final deprotected 5-methylcytidine (B43896) nucleoside.

Caption: Overall workflow for the deprotection of this compound.

Experimental Protocols

Protocol 1: N4-Benzoyl Group Deprotection

The benzoyl group is a base-labile protecting group. Two common methods for its removal are presented below.

Method A: Standard Deprotection with Ammonium (B1175870) Hydroxide (B78521)

This is the most traditional method for removing the N4-Benzoyl group.[1]

Materials:

-

This compound

-

Concentrated Ammonium Hydroxide (28-30% NH₃ in water), fresh

-

Sealed reaction vial

-

Heating block or water bath

Procedure:

-

Place the protected nucleoside in a sealed reaction vial.

-

Add a sufficient volume of fresh, concentrated ammonium hydroxide to dissolve the material.

-

Seal the vial tightly to prevent the escape of ammonia (B1221849) gas.

-

Heat the reaction mixture. The time and temperature can be adjusted based on the stability of other components (see Table 1). A typical condition is heating at 55°C for 12-16 hours.[1]

-

After the reaction is complete (monitored by TLC or HPLC), cool the vial to room temperature.

-

Carefully open the vial in a well-ventilated fume hood.

-

Remove the ammonium hydroxide by evaporation under reduced pressure (e.g., using a rotary evaporator or a vacuum concentrator).

-

The resulting residue, 5'-O-DMT-5-methylcytidine, can be used directly in the next step or purified if necessary.

Method B: UltraFAST Deprotection with AMA

AMA, a mixture of ammonium hydroxide and methylamine, significantly accelerates the deprotection process.[1][2] Note that for oligonucleotides containing standard N4-benzoyl-dC, AMA can cause a side reaction leading to N4-methyl-dC. However, for a single nucleoside deprotection followed by purification, this is less of a concern. Using acetyl-protected dC (Ac-dC) in oligonucleotide synthesis avoids this issue.[3][4][5]

Materials:

-

This compound

-

AMA reagent (1:1 v/v mixture of concentrated Ammonium Hydroxide and 40% aqueous Methylamine)

-

Sealed reaction vial

-

Heating block or water bath

Procedure:

-

Place the protected nucleoside in a sealed reaction vial.

-

Add a sufficient volume of AMA reagent to dissolve the material.

-

Seal the vial tightly.

-

After the reaction is complete, cool the vial to room temperature.

-

Carefully open the vial in a well-ventilated fume hood.

-

Evaporate the AMA solution under reduced pressure.

-

The resulting 5'-O-DMT-5-methylcytidine can proceed to the next deprotection step.

Protocol 2: 5'-O-DMT Group Deprotection

The dimethoxytrityl (DMT) group is an acid-labile protecting group. Its removal is typically rapid and can be monitored visually by the formation of the orange-colored DMT cation.[6]

Materials:

-

5'-O-DMT-5-methylcytidine (from Protocol 1)

-

80% Acetic Acid in water or 3% Trichloroacetic Acid (TCA) in dichloromethane (B109758) (DCM)[6][7][8]

-

Reaction vessel

-

Quenching solution (e.g., pyridine (B92270) or a basic buffer)

-

Solvents for workup (e.g., dichloromethane, saturated sodium bicarbonate solution)

Procedure:

-

Dissolve the dried 5'-O-DMT-5-methylcytidine in the chosen acidic solution (e.g., 80% acetic acid).

-

Stir the reaction at room temperature. The reaction is typically complete within 20-60 minutes.[6][7]

-

If using TCA in DCM, the solution will turn a bright orange color upon cleavage of the DMT group. The reaction is often complete in 2-5 minutes.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Quenching:

-

For 80% acetic acid: Lyophilize the sample to remove the acetic acid.[6] The resulting product can then be desalted.

-

For TCA/DCM: Quench the reaction by adding a small amount of pyridine or by pouring the reaction mixture into a separatory funnel containing DCM and washing with saturated sodium bicarbonate solution.

-

-

Extract the aqueous layer with DCM. The deprotected nucleoside will remain in the aqueous phase, while the dimethoxytritanol byproduct will be in the organic phase.

-

Lyophilize the aqueous phase to obtain the final deprotected 5-methylcytidine.

Protocol 3: Integrated "DMT-On" Purification Strategy

For achieving high purity, a "DMT-on" purification strategy is highly recommended. The lipophilic DMT group acts as a handle for purification via reverse-phase high-performance liquid chromatography (RP-HPLC).[7][9]

Caption: Workflow for the "DMT-On" purification strategy.

Procedure:

-

Perform the N4-Benzoyl group deprotection as described in Protocol 1.

-

After removing the basic solution by evaporation, dissolve the crude 5'-O-DMT-5-methylcytidine in a suitable solvent.

-

Purify the DMT-on intermediate using a preparative RP-HPLC column. The highly lipophilic DMT group will cause the desired product to be strongly retained, separating it from more polar, non-DMT-containing impurities.[9]

-

Collect the fractions containing the pure 5'-O-DMT-5-methylcytidine and lyophilize.

-

Perform the 5'-O-DMT group deprotection on the purified material as described in Protocol 2.

-

Desalt the final product to yield high-purity 5-methylcytidine.

Data Summary Tables

Table 1: Conditions for N4-Benzoyl Deprotection

| Reagent | Temperature | Time | Notes |

| Concentrated NH₄OH | Room Temp. | 16-36 hours | Standard, but slow condition.[1] |

| Concentrated NH₄OH | 55 °C | 8-16 hours | The most common method for standard deprotection.[1] |

| Concentrated NH₄OH | 65 °C | 2-8 hours | Faster deprotection, but care must be taken with sensitive molecules.[1] |

| AMA (NH₄OH/Methylamine) | 65 °C | 5-10 minutes | "UltraFAST" method; very rapid deprotection.[1][3] |

| t-Butylamine/water (1:3) | 60 °C | 6 hours | A milder alternative for sensitive molecules.[1][3] |

Table 2: Conditions for 5'-O-DMT Deprotection

| Reagent | Solvent | Time | Notes |

| 80% Acetic Acid | Water | 20-60 minutes | Common and effective method; requires lyophilization for removal.[6][7] |

| 3% Trichloroacetic Acid (TCA) | Dichloromethane | 2-5 minutes | Very fast and efficient; requires quenching and workup.[10] |

| 3% Dichloroacetic Acid (DCA) | Dichloromethane | 2-5 minutes | Similar to TCA, commonly used in automated synthesizers.[10] |

References

- 1. glenresearch.com [glenresearch.com]

- 2. glenresearch.com [glenresearch.com]

- 3. glenresearch.com [glenresearch.com]

- 4. glenresearch.com [glenresearch.com]

- 5. glenresearch.com [glenresearch.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. US5808042A - Detritylation of DMT-oligonucleotides using cationic ion-exchange resin - Google Patents [patents.google.com]

- 8. Reddit - The heart of the internet [reddit.com]

- 9. glenresearch.com [glenresearch.com]

- 10. benchchem.com [benchchem.com]

Synthesis of Nuclease-Resistant Antisense Oligonucleotides with 5-Methylcytidine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality for the sequence-specific down-regulation of disease-causing genes. A significant challenge in the clinical development of ASOs is their susceptibility to degradation by cellular nucleases. To overcome this, various chemical modifications have been developed to enhance their stability and efficacy. This document provides detailed application notes and protocols for the synthesis of nuclease-resistant antisense oligonucleotides incorporating 5-methylcytidine (B43896), a modification known to increase thermal stability, enhance binding affinity, and reduce immunogenicity. The protocols focus on the widely used solid-phase phosphoramidite (B1245037) chemistry, incorporating key modifications such as phosphorothioate (B77711) (PS) linkages and 2'-O-methoxyethyl (2'-MOE) modifications in concert with 5-methylcytidine.

Key Chemical Modifications for Nuclease Resistance

Several chemical modifications are crucial for enhancing the in vivo performance of ASOs. These include:

-

Phosphorothioate (PS) Linkages: The replacement of a non-bridging oxygen atom with a sulfur atom in the phosphate (B84403) backbone confers significant resistance to nuclease degradation.[1] This modification is a cornerstone of many ASO therapies.

-

2'-O-Methoxyethyl (2'-MOE) Modification: The addition of a 2'-O-methoxyethyl group to the ribose sugar ring increases binding affinity to target RNA and enhances nuclease resistance.[2][3]

-

5-Methylcytidine (5-Me-C): The methylation of cytidine (B196190) at the 5th position of the pyrimidine (B1678525) ring offers several advantages. It can increase the melting temperature (Tm) of the oligonucleotide duplex by approximately 1.3 °C per substitution, thereby enhancing binding affinity.[4] Furthermore, the incorporation of 5-methylcytidine in CpG motifs can reduce the stimulation of the innate immune system through Toll-like receptor 9 (TLR9).[5]

Data Presentation: Quantitative Impact of Modifications

The following tables summarize the quantitative effects of these modifications on key ASO properties.

Table 1: Effect of 5-Methylcytidine on Melting Temperature (Tm)

| Oligonucleotide Type | Modification | Change in Tm per Substitution (°C) |

| RNA Duplex | 5-Methylcytidine | +1.3 |

Data compiled from various sources. The exact change in Tm can be sequence-dependent.

Table 2: Nuclease Resistance of Modified Oligonucleotides in Human Serum

| Oligonucleotide Type | Backbone Modification | End-Blocking Modification | Half-life (hours) |

| Unmodified DNA | Phosphodiester | None | 1.5 |

| Modified ASO | Phosphorothioate | None | 35 - 50 |

| Modified ASO | Phosphorothioate | 2'-O-Methyl | Significantly increased (specific values vary) |

| Modified ASO | Phosphorothioate | Locked Nucleic Acid (LNA) | Significantly increased (specific values vary) |

This table provides a general comparison. The half-life of ASOs is highly dependent on the specific sequence, length, and the combination of modifications.[1][6]

Table 3: In Vivo Efficacy of Antisense Oligonucleotides

| Target Gene | ASO Modification | Animal Model | Route of Administration | Observed Effect |

| TNF-α | Phosphorothioate, 2'-MOE | Murine models of colitis | Systemic | Significant reduction in TNF-α mRNA and disease activity index.[7] |

| TNF-α receptor (p60) | Unspecified | Rat blastocysts in vitro | In vitro | 80% decrease in target mRNA abundance.[5] |

| Bcl-2 | Phosphorothioate | SCID mouse/human lymphoma xenografts | Systemic | Enhanced apoptosis and prolonged survival in combination with rituximab.[8] |

| Bcl-2 | Unspecified | Human PC-3 prostate tumor xenografts | Local | Radiosensitization and inhibition of angiogenesis. |

The inclusion of 5-methylcytidine in these ASO designs is intended to further enhance efficacy by increasing binding affinity and reducing potential immunogenicity.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of 2'-O-Methoxyethyl and Phosphorothioate Modified Antisense Oligonucleotides with 5-Methylcytidine

This protocol outlines the general steps for synthesizing a "gapmer" ASO, which typically contains a central DNA "gap" flanked by 2'-modified "wings" to support RNase H-mediated cleavage of the target RNA.

Materials:

-

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.

-

5'-Dimethoxytrityl (DMT)-protected 2'-deoxyribonucleoside phosphoramidites (A, G, T).

-

5'-DMT-protected 2'-deoxy-5-methylcytidine phosphoramidite.

-

5'-DMT-protected 2'-O-methoxyethyl ribonucleoside phosphoramidites (A, G, U, 5-methyl-C).

-

Activator solution (e.g., 5-Ethylthio-1H-tetrazole in acetonitrile).

-

Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane).

-

Capping solutions (A: Acetic anhydride/Lutidine/THF; B: N-Methylimidazole/THF).

-

Oxidizing solution (Iodine in THF/water/pyridine) for phosphodiester linkages.

-

Sulfurizing reagent (e.g., 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT)) for phosphorothioate linkages.

-

Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide).

-

Automated DNA/RNA synthesizer.

Procedure:

-

Synthesizer Setup: Load the synthesizer with the required phosphoramidites, reagents, and the CPG column containing the first nucleoside of the sequence.

-

Synthesis Cycle (repeated for each nucleotide addition): a. Detritylation: Remove the 5'-DMT protecting group from the support-bound nucleoside using the deblocking solution. The amount of released trityl cation can be monitored to assess coupling efficiency. b. Coupling: Deliver the appropriate phosphoramidite (2'-deoxy for the gap, 2'-MOE for the wings, and the 5-methylcytidine phosphoramidite at the desired positions) and activator to the column to couple with the free 5'-hydroxyl group. c. Sulfurization/Oxidation: For phosphorothioate linkages, introduce the sulfurizing reagent. For the less common phosphodiester linkages, use the oxidizing solution. d. Capping: Treat the support with capping solutions to block any unreacted 5'-hydroxyl groups, preventing the formation of deletion mutants.

-

Final Detritylation (Optional): The final DMT group can be removed on the synthesizer or left on for purification purposes ("DMT-on purification").

-

Cleavage and Deprotection: Cleave the synthesized oligonucleotide from the CPG support and remove the base and phosphate protecting groups by incubation with the cleavage and deprotection solution.

-

Purification: Purify the crude oligonucleotide using methods such as High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

-

Desalting and Quantification: Desalt the purified oligonucleotide and quantify its concentration using UV spectrophotometry.

Solid-phase synthesis workflow for modified ASOs.

Protocol 2: Nuclease Degradation Assay in Human Serum

This protocol is used to assess the stability of modified ASOs in a biologically relevant medium.

Materials:

-

Modified and unmodified control oligonucleotides.

-

Human serum (commercially available).

-

Phosphate-buffered saline (PBS).

-

Proteinase K.

-

Polyacrylamide gel electrophoresis (PAGE) equipment.

-

Gel imaging system.

Procedure:

-

Incubation: Incubate the oligonucleotides (at a final concentration of 1-5 µM) in 50-90% human serum at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take aliquots of the reaction mixture.

-

Enzyme Inactivation: Stop the nuclease activity by adding a solution containing proteinase K and urea and incubating at an elevated temperature (e.g., 65°C for 20 minutes).

-

PAGE Analysis: Analyze the samples by denaturing PAGE to separate the intact oligonucleotide from its degradation products.

-

Quantification: Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point using a gel imaging system.

-

Half-life Calculation: Determine the half-life (t½) of the oligonucleotide by plotting the percentage of intact oligonucleotide versus time and fitting the data to a first-order decay model.

Workflow for nuclease degradation assay.

Protocol 3: Quantification of Target mRNA Reduction by qRT-PCR

This protocol is used to measure the in vitro or in vivo efficacy of ASOs in reducing the levels of their target mRNA.

Materials:

-

Cells or tissues treated with ASO.

-

RNA extraction kit.

-

Reverse transcription kit.

-

Quantitative real-time PCR (qPCR) instrument.

-

qPCR master mix (e.g., SYBR Green or TaqMan).

-

Primers specific for the target mRNA and a reference gene (e.g., GAPDH).

Procedure:

-

RNA Extraction: Isolate total RNA from ASO-treated and control cells or tissues using a commercial RNA extraction kit.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity if necessary.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers for the target and reference genes, and a qPCR master mix.

-

Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes in both ASO-treated and control samples. Calculate the relative expression of the target mRNA using the ΔΔCt method, normalizing to the reference gene and comparing to the control group. The percentage of mRNA reduction can then be calculated.

Workflow for quantifying mRNA reduction by qRT-PCR.

Signaling Pathway Diagrams

Bcl-2 Apoptosis Pathway and ASO Intervention

Bcl-2 is a key anti-apoptotic protein. ASOs targeting Bcl-2 mRNA can lead to its degradation, a decrease in Bcl-2 protein levels, and subsequent induction of apoptosis in cancer cells.

Bcl-2 pathway and ASO-mediated inhibition.

TNF-α Signaling Pathway and ASO Intervention

Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine. ASOs targeting TNF-α mRNA can reduce its expression, thereby mitigating inflammatory responses.

TNF-α pathway and ASO-mediated inhibition.

Conclusion

The incorporation of 5-methylcytidine, in conjunction with phosphorothioate and 2'-O-methoxyethyl modifications, represents a robust strategy for the development of nuclease-resistant antisense oligonucleotides with enhanced therapeutic potential. The provided protocols and data offer a comprehensive guide for researchers and drug developers in the synthesis, characterization, and application of these advanced ASO designs. Rigorous adherence to these methodologies will facilitate the development of safer and more effective antisense therapies.

References

- 1. Pharmacokinetics of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Neutralization of tumor necrosis factor alpha (TNF alpha) action on cell proliferation in rat blastocysts by antisense oligodeoxyribonucleotides directed against TNF alpha p60 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antisense oligonucleotide blockade of tumor necrosis factor-alpha in two murine models of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. In vitro metabolic stabilities and metabolism of 2'-O-(methoxyethyl) partially modified phosphorothioate antisense oligonucleotides in preincubated rat or human whole liver homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: A Step-by-Step Guide to the Phosphoramidite Coupling of 5-Methylcytidine

Introduction

5-Methylcytidine (B43896) (5-Me-C) is a modified nucleoside that plays a crucial role in epigenetic research and the development of therapeutic oligonucleotides.[1][2] Its incorporation into DNA and RNA sequences can enhance thermal stability, increase hybridization affinity, and provide resistance to nuclease degradation.[1][3] The gold standard for the chemical synthesis of oligonucleotides containing 5-methylcytidine is the phosphoramidite (B1245037) method.[4][5] This solid-phase synthesis technique allows for the sequential addition of nucleotide building blocks to a growing chain with high efficiency and precision.[4][6]

This document provides a detailed, step-by-step guide for the phosphoramidite coupling of 5-methylcytidine, intended for researchers, scientists, and drug development professionals.

Experimental Protocol: The 5-Methylcytidine Coupling Cycle

The incorporation of 5-methylcytidine into an oligonucleotide sequence follows the standard phosphoramidite synthesis cycle. This automated process consists of four main steps: detritylation, coupling, capping, and oxidation.[7] Each cycle adds one nucleoside to the growing chain, which is anchored to a solid support.

Step 1: Detritylation (De-blocking)

The cycle begins with the removal of the 5'-hydroxyl protecting group, typically a 4,4'-dimethoxytrityl (DMT) group, from the nucleoside bound to the solid support.[8] This exposes a free 5'-hydroxyl group, which is necessary for the subsequent coupling reaction.

-

Reagent: A solution of a weak acid, such as 3% trichloroacetic acid (TCA) or 2% dichloroacetic acid (DCA), in an inert solvent like dichloromethane (B109758) (DCM).[6][8]

-

Procedure: The acidic solution is passed through the synthesis column containing the solid support. The DMT cation is cleaved, producing a characteristic orange color, which can be measured spectrophotometrically at 495 nm to monitor the efficiency of the previous coupling step.[5]

-

Critical Consideration: Extended exposure to the acid can lead to depurination, which reduces the yield of the final full-length oligonucleotide.[6]

Step 2: Coupling

This is the core step where the 5-methylcytidine phosphoramidite is added to the growing oligonucleotide chain. The free 5'-hydroxyl group of the support-bound nucleoside attacks the activated phosphoramidite.

-

Reagents:

-

5-Methylcytidine Phosphoramidite: A solution of the 5-methylcytidine phosphoramidite (typically 0.05 M to 0.1 M) in anhydrous acetonitrile.[9]

-